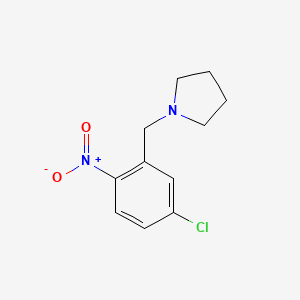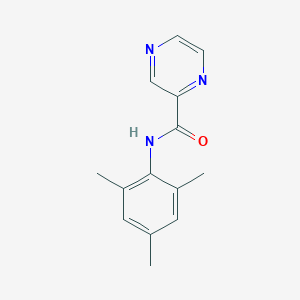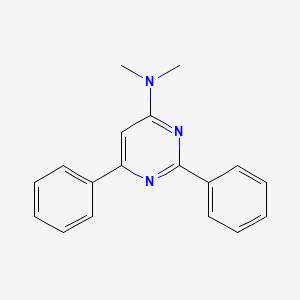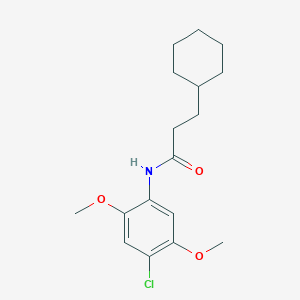
1-(5-chloro-2-nitrobenzyl)pyrrolidine
描述
1-(5-chloro-2-nitrobenzyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrolidine derivative that has a nitro group and a chloro group attached to a benzene ring. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of 1-(5-chloro-2-nitrobenzyl)pyrrolidine involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which could lead to the development of new drugs for the treatment of Alzheimer's disease. It has also been shown to modulate the activity of certain receptors such as the GABA-A receptor, which could lead to the development of new anxiolytic drugs.
Biochemical and Physiological Effects
1-(5-chloro-2-nitrobenzyl)pyrrolidine has been shown to have various biochemical and physiological effects, depending on the specific enzyme or receptor it interacts with. It has been shown to inhibit the activity of acetylcholinesterase, which could lead to an increase in acetylcholine levels in the brain and improve cognitive function. It has also been shown to modulate the activity of the GABA-A receptor, which could lead to anxiolytic effects.
实验室实验的优点和局限性
The advantages of using 1-(5-chloro-2-nitrobenzyl)pyrrolidine in lab experiments include its ability to selectively modulate the activity of certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. Its limitations include its potential toxicity and the need for further studies to understand its long-term effects.
未来方向
There are several future directions for the study of 1-(5-chloro-2-nitrobenzyl)pyrrolidine. These include the development of new drugs based on its ability to modulate the activity of certain enzymes and receptors, the study of its long-term effects on the body, and the exploration of its potential applications in other scientific fields such as materials science and catalysis.
Conclusion
In conclusion, 1-(5-chloro-2-nitrobenzyl)pyrrolidine is a chemical compound that has potential applications in various scientific fields. Its ability to selectively modulate the activity of certain enzymes and receptors makes it a valuable tool compound in biochemical and physiological studies. Further research is needed to fully understand its potential applications and limitations.
科学研究应用
1-(5-chloro-2-nitrobenzyl)pyrrolidine has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its ability to modulate the activity of certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. It has also been used as a tool compound in biochemical and physiological studies to understand the mechanisms of certain biological processes.
属性
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-3-4-11(14(15)16)9(7-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPOWAWPJQQOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-nitrobenzyl)pyrrolidine | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)


![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)